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Compound of Interest

Compound Name: 4-Penten-2-ol, 3-methylene-

Cat. No.: B15460827 Get Quote

IUPAC Name: 3-Methylene-4-penten-2-ol

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological relevance of 3-methylene-4-penten-2-ol. The information is intended for

researchers, scientists, and professionals in drug development.

Chemical Identity and Properties
The compound "4-Penten-2-ol, 3-methylene-" is correctly named 3-methylenepent-4-en-2-ol

according to IUPAC nomenclature. It is an unsaturated secondary alcohol. A closely related

isomer, and often a co-product in synthesis, is 3-methyl-4-penten-2-ol. For the purpose of this

guide, data for 3-methyl-4-penten-2-ol from established databases is also included and

specified as such, given the limited availability of data for 3-methylenepent-4-en-2-ol.

Table 1: Chemical Identifiers and Physical Properties of 3-Methyl-4-penten-2-ol
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Property Value Source

Molecular Formula C₆H₁₂O PubChem[1]

Molecular Weight 100.16 g/mol PubChem[1]

IUPAC Name 3-methylpent-4-en-2-ol PubChem[1]

CAS Number 1569-59-1 PubChem[1]

InChI
InChI=1S/C6H12O/c1-4-

5(2)6(3)7/h4-7H,1H2,2-3H3
PubChem[1]

SMILES CC(C=C)C(C)O PubChem[1]

XLogP3-AA (LogP) 1.4 PubChem[1]

Topological Polar Surface Area 20.2 Å² PubChem[1]

Complexity 59.2 PubChem[1]

Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-methylenepent-4-

en-2-ol. While a complete set of spectra for this specific isomer is not readily available in public

databases, data for the related isomer, 3-methyl-4-penten-2-ol, provides a reference.

Table 2: Spectroscopic Data for 3-Methyl-4-penten-2-ol

Spectrum Type Data Highlights Source

¹³C NMR Varian FT-80 data available PubChem[1]

GC-MS
NIST Mass Spectrometry Data

Center, Main library
PubChem[1]

IR (Vapor Phase) SpectraBase PubChem[1]

Synthesis
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A specific, detailed experimental protocol for the synthesis of 3-methylenepent-4-en-2-ol is not

widely published. However, a plausible synthetic route can be devised based on established

organometallic chemistry principles. One common method for forming carbon-carbon bonds

and introducing a hydroxyl group is the Grignard reaction.

This proposed synthesis involves the reaction of a suitable Grignard reagent with an α,β-

unsaturated aldehyde.

Objective: To synthesize 3-methylenepent-4-en-2-ol.

Materials:

Magnesium turnings

Anhydrous diethyl ether

2,3-Dichloropropene

Acetaldehyde

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Standard laboratory glassware for inert atmosphere reactions

Procedure:

Preparation of the Grignard Reagent (2-chloro-2-propenylmagnesium chloride):

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet, place magnesium turnings.

Add a small amount of anhydrous diethyl ether to cover the magnesium.

In the dropping funnel, prepare a solution of 2,3-dichloropropene in anhydrous diethyl

ether.
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Add a small portion of the 2,3-dichloropropene solution to the magnesium. The reaction

may need to be initiated with a small crystal of iodine or gentle heating.

Once the reaction starts, add the remaining 2,3-dichloropropene solution dropwise at a

rate that maintains a gentle reflux.

After the addition is complete, continue to stir the mixture at room temperature until the

magnesium is consumed.

Reaction with Acetaldehyde:

Cool the Grignard reagent solution in an ice bath.

Prepare a solution of freshly distilled acetaldehyde in anhydrous diethyl ether and place it

in the dropping funnel.

Add the acetaldehyde solution dropwise to the cooled Grignard reagent with vigorous

stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional hour.

Work-up and Purification:

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise

addition of a saturated aqueous ammonium chloride solution.

Separate the organic layer. Extract the aqueous layer with diethyl ether.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by fractional distillation or column chromatography to obtain 3-

methylenepent-4-en-2-ol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15460827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR

spectroscopy, and mass spectrometry to confirm its structure and purity.

Magnesium Turnings

Grignard Reagent Formation

2,3-Dichloropropene in Et2O

2-chloro-2-propenylmagnesium chloride

Reaction with Acetaldehyde

Acetaldehyde in Et2O

Crude Product Mixture

Aqueous Work-up & Extraction

Purification (Distillation/Chromatography)

3-Methylene-4-penten-2-ol

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3-methylenepent-4-en-2-ol.
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Biological Activity and Toxicological Profile
Specific studies on the biological activity or signaling pathways of 3-methylenepent-4-en-2-ol

are not readily available in the current scientific literature. However, as an allylic alcohol, some

general toxicological properties can be inferred.

Allylic alcohols as a class are known to be more toxic than their saturated counterparts. The

toxicity of allyl alcohol itself is attributed to its in vivo oxidation to acrolein, a highly reactive and

cytotoxic α,β-unsaturated aldehyde. This oxidation is catalyzed by alcohol dehydrogenase.

Acrolein can deplete cellular glutathione (GSH) and react with cellular macromolecules, leading

to cellular damage.[2]

The presence of the allylic alcohol moiety in 3-methylenepent-4-en-2-ol suggests that it may

also be a substrate for alcohol dehydrogenase, potentially leading to the formation of a reactive

α,β-unsaturated ketone. The biological effects would depend on the rate of this metabolic

activation and the reactivity of the resulting metabolite.

Conversely, many natural and synthetic compounds containing allyl groups have demonstrated

a range of pharmacological activities, including anticancer properties.[3] These activities are

often attributed to the ability of the allyl group to act as an electrophile and interact with

biological nucleophiles.

Further research is required to determine the specific biological effects, metabolic pathways,

and toxicological profile of 3-methylenepent-4-en-2-ol.
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Caption: Postulated metabolic activation pathway of 3-methylenepent-4-en-2-ol.

Conclusion
3-Methylene-4-penten-2-ol is a structurally interesting unsaturated alcohol. While detailed

experimental and biological data for this specific compound are sparse, its synthesis can be

approached through established organometallic reactions. Its potential biological activity

warrants further investigation, particularly concerning its metabolic fate and interaction with

cellular systems. The information provided in this guide serves as a foundational resource for

researchers interested in the study and application of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15460827#4-penten-2-ol-3-methylene-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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